6-Amino-2-(methylthio)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol derivatives often involves complex reactions, including the aza-Wittig reaction and cyclization processes to obtain pyrimidine derivatives with desired functional groups. For example, the synthesis of certain pyrimidine derivatives has been achieved through reactions that involve initial steps such as aza-Wittig reactions, leading to compounds with potential antitumor properties and as inhibitors for specific enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 6-Amino-2-(methylthio)pyrimidin-4-ol, is often elucidated using X-ray crystallography, revealing significant details about their geometric and electronic configurations. For instance, studies on related compounds have shown the importance of hydrogen bonding in establishing the molecular conformation and the interactions that stabilize the crystal structure (Rodríguez et al., 2007).
Chemical Reactions and Properties
Pyrimidine compounds, including 6-Amino-2-(methylthio)pyrimidin-4-ol, undergo various chemical reactions, leading to a wide range of derivatives with different properties. For example, the nitrosation and benzylation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, a closely related compound, result in polymorphic forms that demonstrate the versatility of pyrimidine chemistry in generating compounds with distinct structural features and potential biological activities (Glidewell et al., 2003).
Physical Properties Analysis
The physical properties of pyrimidine derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the polymorphism and molecular interactions that influence the physical characteristics of these compounds, such as solubility and melting points. For example, different polymorphic forms of a benzylated pyrimidine compound exhibit unique packing and hydrogen bonding patterns, affecting their physical properties (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of 6-Amino-2-(methylthio)pyrimidin-4-ol derivatives are influenced by their functional groups, which dictate their reactivity and interaction with other molecules. The presence of amino and methylthio groups contributes to their ability to act as nucleophiles in various chemical reactions, making them valuable intermediates in the synthesis of more complex molecules with biological activity (Gangjee et al., 2009).
Scientific Research Applications
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Antioxidant Activities
- Field : Pharmaceutical Chemistry
- Application : Pyrimidine derivatives, including 6-Amino-2-(methylthio)pyrimidin-4-ol, present diverse biological activities including antioxidant activities . They can be considered as privileged scaffolds in drug discovery for the treatment of various diseases .
- Method : A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
- Results : The novel hybrids were studied for their antioxidant and anti-inflammatory potential. They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .
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Inhibitors of Lipoxygenase
- Field : Pharmaceutical Chemistry
- Application : Piperidine pyrimidine amides have gained significant attention due to their enzymatic inhibitory activity .
- Method : Based on ongoing investigation on cinnamic acid derivatives, their hybrids and substituted pteridines acting as lipoxygenase inhibitors, antioxidants, anti-cancer, and anti-inflammatory agents a series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
- Results : With regards to their lipoxygenase inhibitory activity, two highly potent inhibitors out of the nine tested derivatives were identified, demonstrating IC 50 values of 10.7 μM and 1.1 μM, respectively .
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Synthesis of Bicyclic 6 + 6 Systems
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, types of bicyclic [6 + 6] systems .
- Method : The catalyst ([H 2-DABCO][ClO 4] 2) was used in the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1 H)-ones for the reaction of aryl aldehydes with 6-amino-1,3-dimethyluracil, barbituric acid or thiobarbituric acid with urea or thiourea .
- Results : This method provides an efficient way to construct bicyclic [6 + 6] systems .
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Biological Significance of Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Analogs
- Field : Medical Chemistry
- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
- Method : These compounds are synthesized and then tested for their biological activities .
- Results : They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
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Cancer Cell Growth Inhibitors
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Antibacterial and Antiviral Agents
- Field : Medical Chemistry
- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold are used as antibacterial and antiviral agents .
- Method : These compounds are synthesized and then tested for their biological activities .
- Results : They have shown significant results in the treatment of bacterial and viral infections .
properties
IUPAC Name |
4-amino-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYQQKWEFDEUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278698 | |
Record name | 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Amino-2-(methylthio)pyrimidin-4-ol | |
CAS RN |
1074-41-5 | |
Record name | 1074-41-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2-(methylsulfanyl)pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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